molecular formula C47H64ClN5O13S B10828722 Kadcyla

Kadcyla

Cat. No.: B10828722
M. Wt: 974.6 g/mol
InChI Key: WPWQMVXPTHKASL-PUXYSECUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Kadcyla, also known as ado-trastuzumab emtansine, is an antibody-drug conjugate used primarily in the treatment of HER2-positive breast cancer. It combines the humanized monoclonal antibody trastuzumab with the cytotoxic agent emtansine (DM1). This conjugate specifically targets and delivers the cytotoxic agent to HER2-positive cancer cells, thereby minimizing damage to healthy cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Kadcyla involves the conjugation of trastuzumab with emtansine through a stable thioether linker. The process begins with the production of trastuzumab, a monoclonal antibody, through recombinant DNA technology in mammalian cell cultures. Emtansine is synthesized separately and then chemically linked to trastuzumab using a bifunctional linker, maleimidomethyl cyclohexane-1-carboxylate (MCC). The conjugation reaction is carried out under controlled conditions to ensure the stability and efficacy of the final product .

Industrial Production Methods: Industrial production of this compound involves large-scale cell culture systems for the production of trastuzumab, followed by purification and conjugation with emtansine. The final product is formulated as a lyophilized powder for intravenous infusion. The entire process is conducted under stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions: Kadcyla undergoes several key reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major product formed is the antibody-drug conjugate this compound, which consists of trastuzumab linked to emtansine. Upon internalization by cancer cells, emtansine is released and exerts its cytotoxic effects .

Scientific Research Applications

Kadcyla has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: this compound serves as a model for studying antibody-drug conjugates and their synthesis, stability, and mechanisms of action.

    Biology: Researchers use this compound to investigate the cellular and molecular mechanisms of targeted cancer therapy, including receptor-mediated endocytosis and intracellular drug release.

    Medicine: this compound is extensively studied in clinical trials for its efficacy and safety in treating HER2-positive breast cancer. It is also being explored for potential use in other HER2-positive cancers.

    Industry: The production and quality control of this compound provide valuable insights into large-scale biopharmaceutical manufacturing processes

Mechanism of Action

Kadcyla exerts its effects through a multi-step mechanism:

Comparison with Similar Compounds

Kadcyla is unique among HER2-targeted therapies due to its antibody-drug conjugate structure. Similar compounds include:

    Trastuzumab (Herceptin): A monoclonal antibody that targets HER2 but lacks the cytotoxic component.

    Pertuzumab (Perjeta): Another HER2-targeted monoclonal antibody that works synergistically with trastuzumab.

    Lapatinib: A small molecule HER2 inhibitor that targets the intracellular tyrosine kinase domain of the receptor.

    Irbinitinib: Another small molecule HER2 inhibitor with a similar mechanism to lapatinib

This compound’s uniqueness lies in its ability to deliver a cytotoxic agent directly to HER2-positive cancer cells, thereby enhancing its therapeutic efficacy while minimizing systemic toxicity .

Properties

Molecular Formula

C47H64ClN5O13S

Molecular Weight

974.6 g/mol

IUPAC Name

[(1S,2R,3S,5S,6S,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[3-[1-[(4-carbamoylcyclohexyl)methyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoyl-methylamino]propanoate

InChI

InChI=1S/C47H64ClN5O13S/c1-25-10-9-11-35(63-8)47(61)23-33(64-45(60)50-47)26(2)41-46(4,66-41)36(22-38(55)52(6)31-19-29(18-25)20-32(62-7)40(31)48)65-44(59)27(3)51(5)37(54)16-17-67-34-21-39(56)53(43(34)58)24-28-12-14-30(15-13-28)42(49)57/h9-11,19-20,26-28,30,33-36,41,61H,12-18,21-24H2,1-8H3,(H2,49,57)(H,50,60)/t26-,27+,28?,30?,33+,34?,35-,36+,41+,46+,47+/m1/s1

InChI Key

WPWQMVXPTHKASL-PUXYSECUSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)N)C)C)OC)(NC(=O)O2)O

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)N)C)C)OC)(NC(=O)O2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.